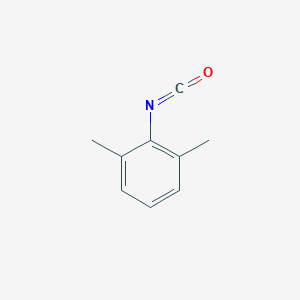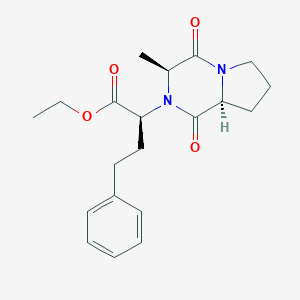
3-Ncs-dizocilpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ncs-dizocilpine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions.
Mechanism Of Action
3-Ncs-dizocilpine acts as a non-competitive antagonist of NMDA receptors. It binds to the receptor's ion channel and blocks the influx of calcium ions, which is necessary for the activation of the receptor. This results in the inhibition of excitatory neurotransmission, which is important for various physiological processes such as learning and memory.
Biochemical And Physiological Effects
The blockade of NMDA receptors by 3-Ncs-dizocilpine has several biochemical and physiological effects. It reduces the release of various neurotransmitters such as glutamate, dopamine, and acetylcholine. It also reduces the activity of various enzymes such as nitric oxide synthase and cyclooxygenase. Physiologically, it causes sedation, ataxia, and analgesia.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Ncs-dizocilpine in lab experiments is its potency and selectivity for NMDA receptors. It can produce a robust and reproducible inhibition of NMDA receptor activity. However, it has some limitations as well. It has a short half-life and requires continuous infusion to maintain its effect. It can also cause neurotoxicity at high doses.
Future Directions
There are several future directions for the use of 3-Ncs-dizocilpine in scientific research. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel NMDA receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of 3-Ncs-dizocilpine in combination with other drugs or therapies may provide new insights into the treatment of various neurological disorders.
Synthesis Methods
The synthesis of 3-Ncs-dizocilpine involves the reaction of 1-(1-naphthyl) ethylamine with 2-chloro-5-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with lithium aluminum hydride to obtain 3-Ncs-dizocilpine. The purity of the compound can be further improved by recrystallization.
Scientific Research Applications
3-Ncs-dizocilpine is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been used in studies related to Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and epilepsy. It is also used in studies related to learning and memory, synaptic plasticity, and neuroprotection.
properties
CAS RN |
149818-12-2 |
|---|---|
Product Name |
3-Ncs-dizocilpine |
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C17H14N2S/c1-17-14-5-3-2-4-13(14)16(19-17)8-11-6-7-12(18-10-20)9-15(11)17/h2-7,9,16,19H,8H2,1H3 |
InChI Key |
IROZIFSXGAXYRY-UHFFFAOYSA-N |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |
Canonical SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=C=S |
synonyms |
3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine, (R)-isomer 3-NCS-dizocilpine MK-801 3-isothiocyanate MK801-NCS-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



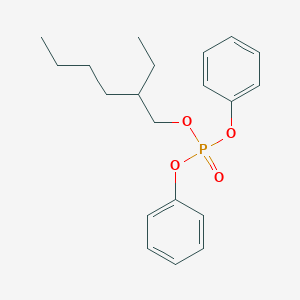
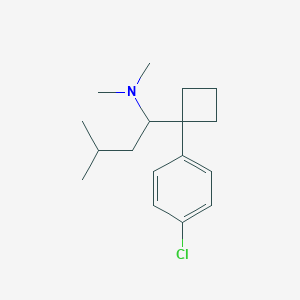
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)

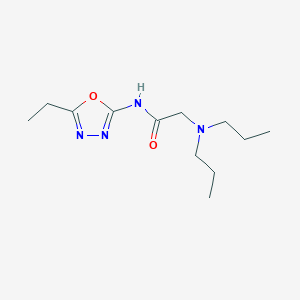
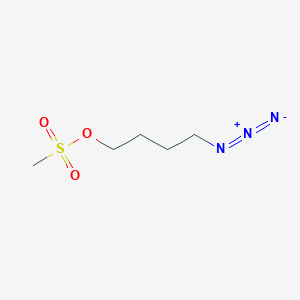
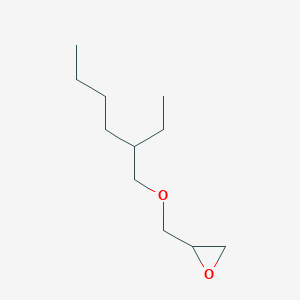

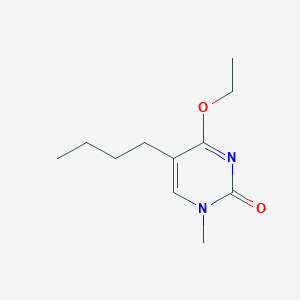
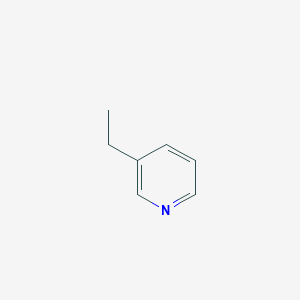
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)

